![molecular formula C16H15N5OS B2692527 6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415564-09-7](/img/structure/B2692527.png)
6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
The compound “6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of the functional groups it contains. It includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a pyrrole ring, which is a five-membered aromatic ring containing a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the thiazole and pyrrole rings, as well as the nitrile and carbonyl groups. For instance, the thiazole ring can undergo reactions with electrophiles at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature, based on the properties of similar compounds .Scientific Research Applications
Antioxidant Activity
6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, has been utilized in the synthesis of fused heterocyclic compounds, including thiazolopyrimidines and others, which were investigated for antioxidant activities. The synthesized compounds demonstrated notable antioxidant properties, suggesting potential applications in scientific research focusing on oxidative stress-related diseases (Salem et al., 2015).
Antimicrobial and Antioxidant Activities
Novel pyridine and fused pyridine derivatives, prepared from related compounds, were evaluated for antimicrobial and antioxidant activities. These studies highlight the potential use of such compounds in the development of new antimicrobial and antioxidant agents, indicating a broad spectrum of applications in the fields of medicine and pharmaceutical research (Flefel et al., 2018).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, including similar compounds, have been systematically investigated for their corrosion inhibition effect on copper in hydrochloric acid solutions. These findings suggest potential industrial applications, particularly in protecting metals from corrosion (Sudheer & Quraishi, 2015).
Anti-Inflammatory and Analgesic Activities
A series of compounds, including 4‐alkyl/aryl‐2‐oxo‐1‐pyrazolyl‐1,2‐dihydropyridine‐3‐carbonitriles and others, were synthesized and tested for anti-inflammatory and analgesic activities. This research indicates the therapeutic potential of such compounds in developing new pain relief and anti-inflammatory drugs (Ismail et al., 2007).
Anticancer Activities
Newly synthesized pyridine derivatives from related compounds have shown promising anticancer activities, underscoring the relevance of these compounds in oncological research and the development of novel cancer therapies (Elewa et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[5-(1,3-thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c17-3-11-1-2-15(18-4-11)20-5-12-7-21(8-13(12)6-20)16(22)14-9-23-10-19-14/h1-2,4,9-10,12-13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEBZNRNXNKXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
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